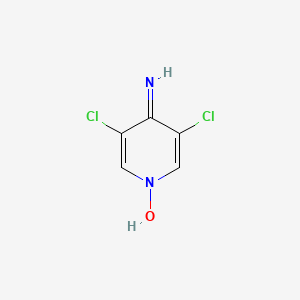

4-Amino-3,5-dichloropyridine N-oxide

Overview

Description

4-Amino-3,5-dichloropyridine N-oxide is a chemical compound with the molecular formula C5H4Cl2N2O . It is an impurity of the drug Roflumilast, which is a selective phosphodiesterase 4 (PDE4) inhibitor .

Synthesis Analysis

The synthesis of 4-amino-3,5-dichloropyridine-N-oxide involves several steps. Starting with 4-nitro-3,5-dichloropyridine-N-oxide, the compound is subjected to aqueous ammonia and acetonitrile in a sealed Carius tube and heated in a rotating oil bath at 70°C for 3 hours . The mixture is then filtered, and the solid obtained from the filtration is recrystallized from hot methanol .Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dichloropyridine N-oxide is represented by the SMILES notationc1c(c(c(cn1=O)Cl)N)Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3,5-dichloropyridine N-oxide include a melting point of 210°C (decomp) and a predicted boiling point of 391.6±37.0°C. The compound has a predicted density of 1.66±0.1 g/cm3 .Scientific Research Applications

Pharmaceutical Impurity

4-Amino-3,5-dichloropyridine N-Oxide is known as an impurity of the drug Roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor used as an antiasthmatic .

Organic Synthesis

Pyridine N-oxides, including derivatives like 4-Amino-3,5-dichloropyridine N-oxide, are used as external oxidants in organic synthesis reactions. For example, they are involved in gold (I)-catalyzed oxidative rearrangement of propargyl alcohols to form 1,3-diketones .

Catalysis

In catalysis, pyridine N-oxides can be used to generate ketene species from terminal alkynes in the presence of a Rh (I) catalyst, which is a key step in the Staudinger synthesis of β-lactams .

Mechanism of Action

Target of Action

4-Amino-3,5-dichloropyridine N-oxide is an impurity of the drug Roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a variety of downstream effects.

Mode of Action

As a PDE4 inhibitor, 4-Amino-3,5-dichloropyridine N-oxide likely interacts with its target by binding to the active site of the PDE4 enzyme, thereby preventing it from breaking down cAMP . This results in increased levels of cAMP within the cell.

Pharmacokinetics

Roflumilast is well-absorbed orally and is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes . The metabolites are then excreted in the urine and feces .

Result of Action

The molecular and cellular effects of 4-Amino-3,5-dichloropyridine N-oxide are likely to be similar to those of Roflumilast, given their similar structures and targets. Roflumilast has anti-inflammatory effects and is used to treat conditions like asthma . By increasing cAMP levels, it can reduce the release of inflammatory mediators from immune cells .

Action Environment

The action, efficacy, and stability of 4-Amino-3,5-dichloropyridine N-oxide can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A4 or CYP1A2 could affect the metabolism and therefore the effectiveness of this compound . Additionally, factors such as pH could potentially affect the stability of the compound.

Safety and Hazards

properties

IUPAC Name |

3,5-dichloro-1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFGYHCLUPWFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=N)C(=CN1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443348 | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91872-02-5 | |

| Record name | 4-Amino-3,5-dichloropyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

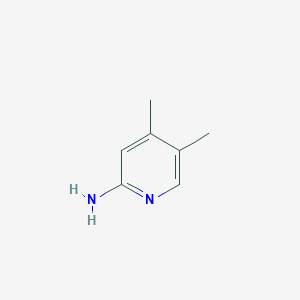

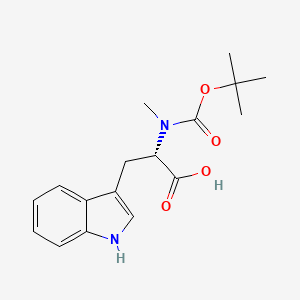

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)